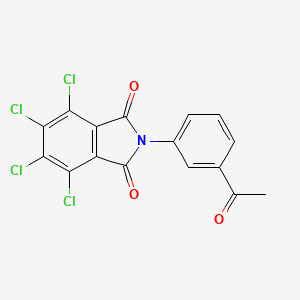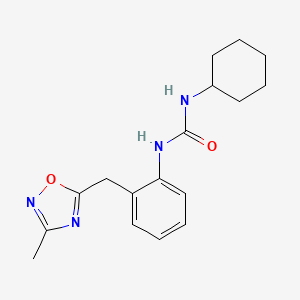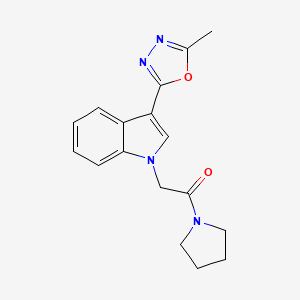
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole, also known as MI-1, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of cancer. MI-1 has shown promising results in preclinical studies and has been found to be effective against a variety of cancer types.
Wirkmechanismus
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole works by inhibiting the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in the levels of p53, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole has been found to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to be well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is its specificity for MDM2, which makes it a promising candidate for the treatment of cancer. However, one limitation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the development of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole as a cancer treatment. One possibility is to explore the use of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another potential direction is to investigate the use of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole in the treatment of specific cancer types, such as breast cancer or prostate cancer. Additionally, further research is needed to optimize the formulation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole for improved solubility and bioavailability.
Synthesemethoden
The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole involves several steps, including the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with 2-oxo-2-pyrrolidin-1-yl acetic acid, followed by the reaction of the resulting intermediate with 1H-indole-3-carboxaldehyde. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of cancer cells. It has been found to be effective against a variety of cancer types, including breast cancer, prostate cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-18-19-17(23-12)14-10-21(15-7-3-2-6-13(14)15)11-16(22)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLICEIIIBQHKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

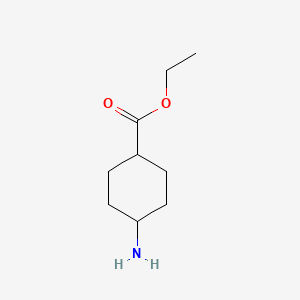

![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)
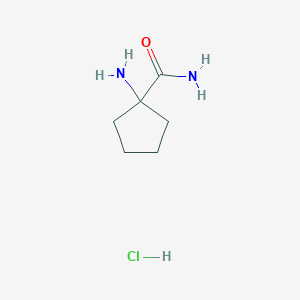

![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)


![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)


